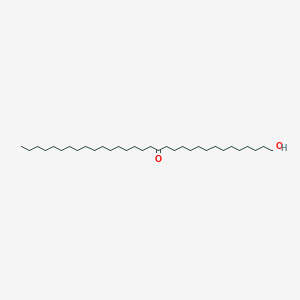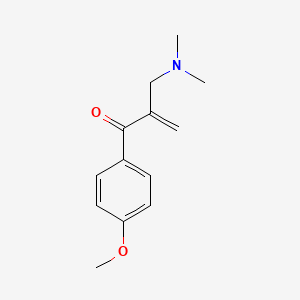![molecular formula C8H10FN B14407111 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile CAS No. 84553-38-8](/img/structure/B14407111.png)
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobicyclo[221]heptane-1-carbonitrile is a fluorinated organic compound characterized by a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile typically involves a multi-step process starting from readily available precursors. One common method involves the fluorination of bicyclo[2.2.1]heptane derivatives followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Sodium azide (NaN3) or thiolates can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include fluorinated ketones, carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- 4-Fluorobicyclo[2.2.1]heptane-1-methanol
- 4-Fluorobicyclo[2.2.1]heptane-1-amine
Uniqueness
4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atom enhances metabolic stability and lipophilicity, while the nitrile group provides a versatile functional handle for further chemical modifications.
Propiedades
Número CAS |
84553-38-8 |
|---|---|
Fórmula molecular |
C8H10FN |
Peso molecular |
139.17 g/mol |
Nombre IUPAC |
4-fluorobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H10FN/c9-8-3-1-7(5-8,6-10)2-4-8/h1-5H2 |
Clave InChI |
DWBRJQJCRGPDDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(C2)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


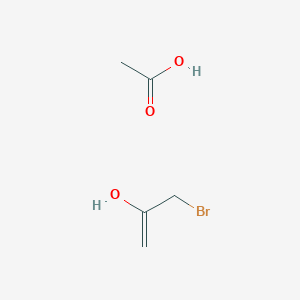

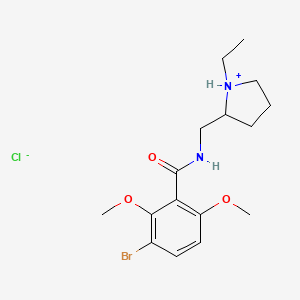
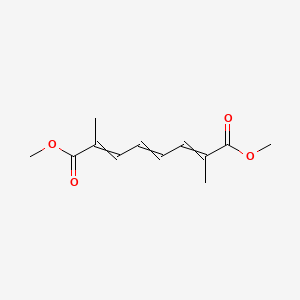
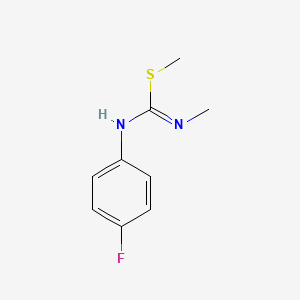
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
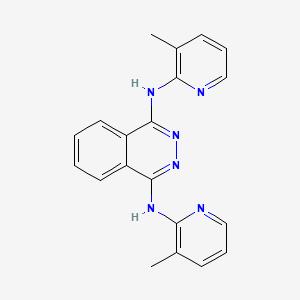
![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
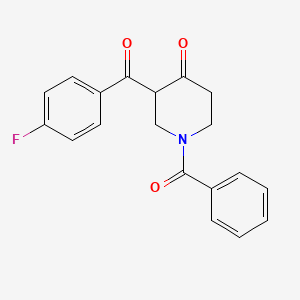
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
